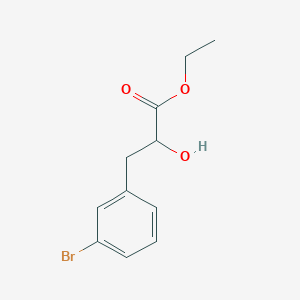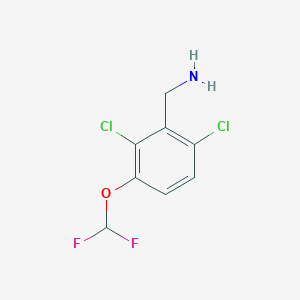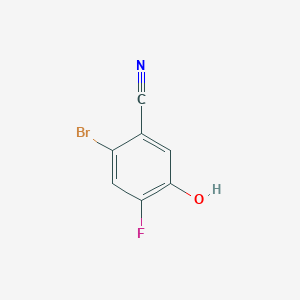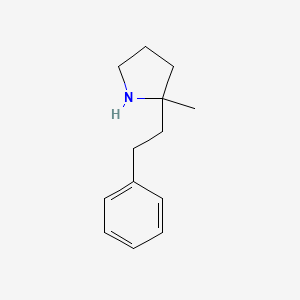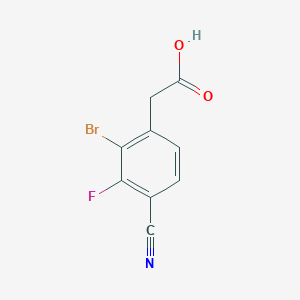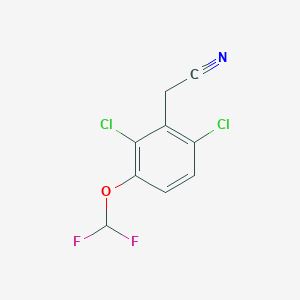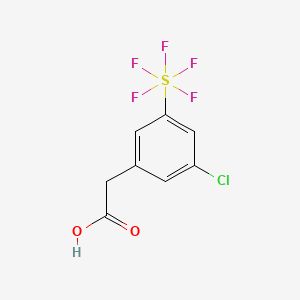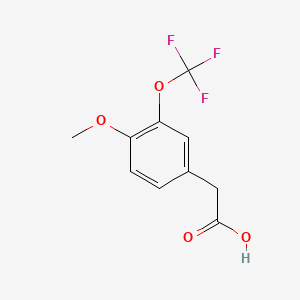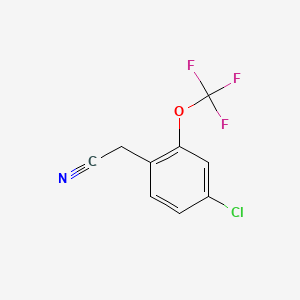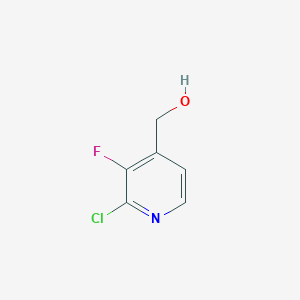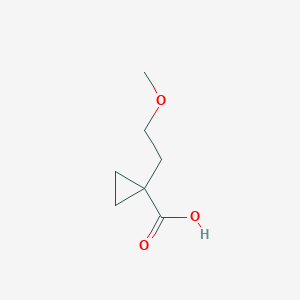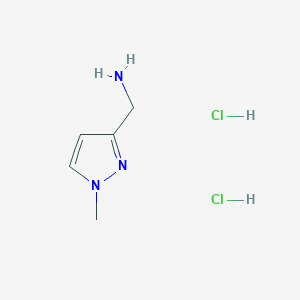
(1-甲基-1H-吡唑-3-基)甲胺二盐酸盐
描述
(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C5H9N3·2HCl . It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound containing two nitrogen atoms
科学研究应用
(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various pyrazole derivatives, which are important in medicinal chemistry.
Biology: The compound is used in biological studies to investigate the role of pyrazole derivatives in biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-3-ylmethanol with ammonium chloride under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst to facilitate the formation of the amine group.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.
化学反应分析
(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives or other oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives .
Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Oxidation products include pyrazole-3-carboxylic acid and pyrazole-3-aldehyde .
Reduction: Reduction products include 1-methyl-1H-pyrazol-3-ylmethanamine and 1-methyl-1H-pyrazol-3-ylmethanol .
Substitution: Substituted pyrazoles can include halogenated pyrazoles and alkylated pyrazoles .
作用机制
The mechanism by which (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
相似化合物的比较
(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: is compared with other similar compounds, highlighting its uniqueness:
1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: This compound is structurally similar but differs in the position of the methyl group on the pyrazole ring.
1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine dihydrochloride:
These compounds share similarities in their pyrazole core but differ in their substituents, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
(1-methylpyrazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-8-3-2-5(4-6)7-8;;/h2-3H,4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTXRVFBLIYHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


